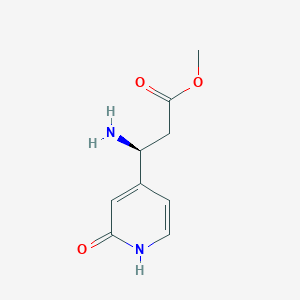![molecular formula C29H29ClN2O5 B12094027 benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)
benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a chlorinated hexyl chain, and a benzyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Fmoc Protection:
Chlorination: The chlorination of the hexyl chain to introduce the chlorine atom.
Carbamate Formation: The formation of the benzyl carbamate moiety through a reaction with benzyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorine atom in the hexyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme functions and interactions. The Fmoc group is particularly useful in peptide synthesis.
Medicine
In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic properties. The presence of the Fmoc group allows for the synthesis of peptide-based drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the amine functionality, which can then participate in various biochemical pathways. The chlorinated hexyl chain may interact with hydrophobic regions of proteins or membranes, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Benzyl N-(6-chloropyrazin-2-yl)carbamate
Uniqueness
Benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate is unique due to the combination of its Fmoc group, chlorinated hexyl chain, and benzyl carbamate moiety. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields of research.
Propiedades
Fórmula molecular |
C29H29ClN2O5 |
|---|---|
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C29H29ClN2O5/c30-27(33)26(16-8-9-17-31-28(34)36-18-20-10-2-1-3-11-20)32-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,31,34)(H,32,35) |
Clave InChI |
TYHXUSZTTOPURF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)









![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)

